molecular formula C15H13N3O2 B12594152 Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- CAS No. 639824-53-6

Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-

Cat. No.: B12594152
CAS No.: 639824-53-6
M. Wt: 267.28 g/mol
InChI Key: YBBQSURZUWTCPP-UHFFFAOYSA-N
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Description

Benzamide, 3,5-diamino-N-(8-oxobicyclo[420]octa-1,3,5-trien-3-yl)- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- typically involves multistep reactions starting from simpler organic molecules. One common approach includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing the efficient construction of the 8-oxabicyclo[3.2.1]octane core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as lithium aluminum hydride (LiAlH4), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)- stands out due to its specific bicyclic structure and the presence of both amino and oxo functional groups. This combination of features gives it unique chemical reactivity and potential for diverse applications.

Properties

CAS No.

639824-53-6

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3,5-diamino-N-(8-oxo-3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)benzamide

InChI

InChI=1S/C15H13N3O2/c16-10-3-9(4-11(17)6-10)15(20)18-12-2-1-8-5-14(19)13(8)7-12/h1-4,6-7H,5,16-17H2,(H,18,20)

InChI Key

YBBQSURZUWTCPP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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